3-Bromo-2-pyrrolidinopyridine, HCl

描述

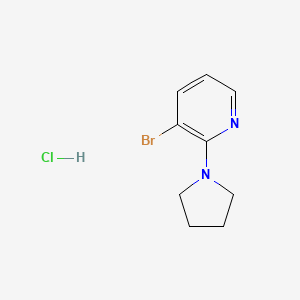

Structure

3D Structure of Parent

属性

IUPAC Name |

3-bromo-2-pyrrolidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMIKIWJODQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Pyrrolidinopyridine, Hcl

Direct Bromination Approaches to 2-Pyrrolidinopyridine

Direct bromination of the 2-pyrrolidinopyridine core is a straightforward concept for introducing the bromine atom at the 3-position. The pyrrolidino group, being an amino substituent, is an activating, ortho-para directing group. This electronic property should favor electrophilic substitution at positions 3 and 5 of the pyridine (B92270) ring. However, achieving high regioselectivity can be a significant challenge.

The primary challenge in the direct bromination of 2-pyrrolidinopyridine is controlling the position of bromination. The activating nature of the pyrrolidino group directs electrophiles to both the ortho (position 3) and para (position 5) positions. Therefore, a mixture of 3-bromo and 5-bromo isomers, as well as the 3,5-dibromo product, is often possible. ijssst.info

Strategies to enhance regioselectivity for the 3-position often involve careful selection of the brominating agent and reaction conditions. Milder brominating agents are generally preferred to minimize over-bromination and side reactions.

N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine that is often used for the bromination of activated aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org Its use can sometimes offer better regioselectivity compared to molecular bromine (Br₂). The reaction is typically carried out in an inert solvent like chloroform, acetonitrile, or acetic acid. ijssst.inforesearchgate.net

Molecular Bromine (Br₂): While a powerful brominating agent, Br₂ can be less selective, potentially leading to a higher proportion of the undesired 5-bromo and 3,5-dibromo byproducts. researchgate.net The reaction conditions, such as temperature and solvent, play a crucial role in the product distribution.

Tetrabutylammonium Tribromide (TBATB): This reagent is considered a mild and safe source of bromine. nih.gov It can provide high selectivity in the bromination of certain heterocyclic systems and might be a suitable candidate for the regioselective bromination of 2-pyrrolidinopyridine. nih.gov

Optimizing the reaction conditions is critical for maximizing the yield of the desired 3-bromo isomer while minimizing the formation of impurities. Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of the brominating agent. researchgate.netnih.gov For instance, in the bromination of 2-aminopyridine (B139424) with NBS, using a 1:1 molar ratio of substrate to NBS was found to be optimal for producing the mono-brominated product and suppressing the formation of the di-bromo impurity. ijssst.info

A hypothetical optimization study for the bromination of 2-pyrrolidinopyridine with NBS could yield data similar to that presented in the table below.

Table 1: Optimization of Direct Bromination of 2-Pyrrolidinopyridine

| Entry | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Agent) | Yield of 3-Bromo Isomer (%) |

|---|---|---|---|---|---|

| 1 | NBS | CH₃CN | 25 | 1:1.05 | 65 |

| 2 | NBS | CH₂Cl₂ | 25 | 1:1.05 | 62 |

| 3 | NBS | CH₃CN | 0 | 1:1.05 | 75 |

| 4 | NBS | CH₃CN | 25 | 1:1.2 | 60 (with 15% dibromo) |

| 5 | Br₂ | CH₃COOH | 25 | 1:1.0 | 50 (with 20% isomers) |

This table is illustrative and based on general principles of aromatic halogenation.

Once the 3-Bromo-2-pyrrolidinopyridine base is synthesized and purified, it can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride (HCl) in an appropriate solvent, such as diethyl ether or isopropanol.

Palladium-Catalyzed Cross-Coupling Precursor Routes

Modern synthetic chemistry often favors the construction of substituted heterocycles through cross-coupling reactions, which offer high efficiency and functional group tolerance. wikipedia.orgwikipedia.orgwikipedia.org A highly effective strategy for synthesizing 3-Bromo-2-pyrrolidinopyridine involves a palladium-catalyzed C-N bond formation, specifically the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This approach typically starts with a dihalogenated pyridine, such as 2,3-dibromopyridine (B49186) or 2-chloro-3-bromopyridine, and couples it with pyrrolidine (B122466). The greater reactivity of the halogen at the 2-position in palladium-catalyzed aminations generally ensures the selective formation of the desired product.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. youtube.comlibretexts.org While not a direct method for forming the C-N bond of the target molecule, it can be strategically employed to synthesize a key precursor.

A potential Suzuki-based route could involve:

Coupling of a 2-halopyridine derivative (e.g., 2-chloropyridine) with a pyrrolidine-containing boronic acid or ester. However, this is less common for C-N bond formation.

A more plausible route is the synthesis of a substituted 2-aryl or 2-alkyl-3-bromopyridine via Suzuki coupling, followed by a subsequent reaction to introduce the pyrrolidino group, though this adds steps.

Alternatively, one could synthesize 2-pyrrolidinopyridine first and then perform a bromination. The synthesis of 2-pyridyl nucleophiles for Suzuki reactions can be challenging due to reagent instability, but methods using lithium triisopropyl 2-pyridylboronates have been developed to overcome this. nih.gov An efficient arylation of protected pyrroles via Suzuki-Miyaura coupling has also been demonstrated, showcasing the versatility of this reaction in building heterocyclic systems. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 |

This table presents typical conditions reported for Suzuki-Miyaura reactions involving heterocyclic substrates. nih.govnih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, its primary application in this context would be to synthesize a precursor to the final target.

A Negishi-based strategy could involve:

Preparation of a 2-pyridylzinc reagent from a 2-halopyridine. nih.govorganic-chemistry.org

Coupling of this organozinc reagent with a suitable electrophile to construct a substituted pyridine core.

Subsequent manipulation, including bromination and introduction of the pyrrolidine group.

The Negishi reaction is known for its high functional group tolerance and often proceeds under mild conditions. orgsyn.org Solid, air-stable 2-pyridylzinc reagents have been developed to improve the operational simplicity of these couplings. nih.govorganic-chemistry.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Its application to the synthesis of 3-Bromo-2-pyrrolidinopyridine, HCl is less direct but could be envisioned as part of a multi-step sequence. For example, a 3-bromo-2-halopyridine could first be subjected to a Sonogashira coupling to introduce an alkynyl substituent. This alkyne could then be transformed (e.g., via reduction) and the second halogen could be substituted with pyrrolidine.

Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, highlighting the feasibility of performing this reaction on similarly substituted pyridine rings. scirp.org This provides a pathway to 2-amino-3-alkynylpyridines, which could be further elaborated.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Pyrrolidinopyridine |

| 3-Bromo-2-pyrrolidinopyridine |

| 2,3-Dibromopyridine |

| 2-Chloro-3-bromopyridine |

| N-Bromosuccinimide (NBS) |

| Tetrabutylammonium Tribromide (TBATB) |

| 2-Aminopyridine |

| 2-Amino-5-bromopyridine |

| 2-Amino-3,5-dibromopyridine |

| 2-Chloropyridine |

| Pyrrolidine |

| Hydrogen chloride (HCl) |

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing the 3-Bromo-2-pyrrolidinopyridine scaffold. The success of this reaction hinges on the appropriate selection of precursors, namely the aryl halide and the amine.

In the synthesis of 3-Bromo-2-pyrrolidinopyridine, the primary precursors are a dihalogenated pyridine derivative and pyrrolidine. A common starting material is 2,3-dibromopyridine. The Buchwald-Hartwig amination allows for the selective substitution of one bromine atom with pyrrolidine, yielding the desired product. The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium(II) acetate, and a phosphine (B1218219) ligand. researchgate.net The choice of ligand is critical and can influence the reaction's efficiency and selectivity. Sterically hindered and electron-rich ligands are often employed to facilitate the catalytic cycle. wikipedia.org A strong base, such as sodium tert-butoxide, is also essential for the reaction to proceed. researchgate.net

A practical approach for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which is relevant to the use of pyrrolidine. nih.gov This method provides an efficient route to various secondary and tertiary aminopyridines. nih.gov The reaction conditions, including the choice of solvent (e.g., toluene), temperature, and reaction time, are optimized to maximize the yield and purity of the product.

Preparation of the Hydrochloride Salt Form

The hydrochloride salt of 3-Bromo-2-pyrrolidinopyridine is often the preferred form for handling and storage due to its increased stability and crystallinity.

Acid-Base Chemistry and Salt Formation

The formation of the hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atom of the pyridine ring in 3-Bromo-2-pyrrolidinopyridine reacts with hydrochloric acid (HCl). This reaction involves the protonation of the pyridine nitrogen by the hydrogen ion from HCl, forming a pyridinium (B92312) chloride salt. The general principle of forming hydrochloride salts of pyridine derivatives has been documented in various contexts, including the production of 3-bromopyridine (B30812) hydrochloride. googleapis.com

Purification and Isolation Techniques for the HCl Salt

Following the synthesis of the free base, 3-Bromo-2-pyrrolidinopyridine, the hydrochloride salt is typically prepared by treating a solution of the base with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt precipitates out of the solution and can be collected by filtration.

Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or excess acid. This is often achieved by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent is critical to ensure that the salt is soluble at an elevated temperature and sparingly soluble at a lower temperature, allowing for efficient recovery of the purified product. The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Alternative Synthetic Routes to 3-Bromo-2-pyrrolidinopyridine Core

While Buchwald-Hartwig amination is a prominent method, alternative synthetic strategies can also be employed to construct the 3-Bromo-2-pyrrolidinopyridine core. These routes may involve the formation of the pyrrolidine ring on a pre-existing pyridine scaffold or the functionalization of a pre-formed pyrrolidinopyridine system.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be achieved through various cyclization reactions. One approach involves the cyclization of a suitably functionalized pyridine derivative. For instance, a pyridine bearing an amino group and a side chain with a leaving group at the appropriate position can undergo intramolecular cyclization to form the pyrrolidine ring. Radical cyclization of β-aminoacrylates has been used to synthesize substituted pyrrolidines. researchgate.net While not a direct synthesis of the target molecule, the principles of such cyclizations could be adapted. nih.gov Another strategy involves the reaction of amide dianions with epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones, which could potentially be further modified. organic-chemistry.org

Functionalization of Pre-formed Pyridine or Pyrrolidine Rings

An alternative strategy involves starting with a pre-formed 2-pyrrolidinopyridine and introducing the bromine atom at the 3-position of the pyridine ring. This requires a regioselective bromination reaction. The directing effects of the pyrrolidino group would influence the position of bromination.

Conversely, one could start with a 3-bromopyridine derivative and construct the pyrrolidine ring. 3-Bromopyridine itself is a versatile building block in organic synthesis and participates in various coupling reactions. wikipedia.orgresearchgate.net The synthesis of 3-bromopyridine can be achieved through several methods, including the reaction of pyridine with bromine in the presence of sulfuric acid or through diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer-type reaction. google.comgoogle.com Once the 3-bromopyridine scaffold is in place, the pyrrolidine ring can be introduced at the 2-position through a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound, which likely involves the formation of the pyridine-pyrrolidine bond via nucleophilic aromatic substitution (SNAr) and subsequent bromination or the use of a pre-brominated pyridine precursor, offers several opportunities for the integration of greener methodologies.

Solvent Selection and Minimization

Green chemistry encourages the use of more benign alternatives. Research into greener solvents for SNAr reactions has identified several promising options. Polyethylene glycol (PEG), particularly PEG-400, has been shown to be an effective and environmentally friendly solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Another approach is to use the nucleophile itself, in this case, pyrrolidine, as the solvent, which would eliminate the need for an additional solvent altogether. However, the feasibility of this depends on the physical properties of the reactants and the reaction conditions.

Table 1: Comparison of Solvents for Nucleophilic Aromatic Substitution

| Solvent | Type | Boiling Point (°C) | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Commonly used but has reproductive toxicity concerns. |

| Dioxane | Ethereal | 101 | Potential carcinogen, peroxide-forming. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Developmental toxicant, often substituted. |

| Polyethylene Glycol (PEG-400) | Green Solvent | Decomposes >200 | Biodegradable, low toxicity, low volatility. nih.gov |

| Water | Protic | 100 | The ultimate green solvent, but solubility can be an issue. |

| Ethanol | Protic | 78 | Renewable, biodegradable, and less toxic than many organic solvents. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. omnicalculator.comsavemyexams.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. dynamicscience.com.au

A plausible synthetic route to 3-Bromo-2-pyrrolidinopyridine involves the reaction of a di-substituted pyridine, such as 2,3-dibromopyridine, with pyrrolidine. The atom economy for this nucleophilic aromatic substitution step can be calculated as follows:

Reaction: C₅H₃Br₂N + C₄H₉N → C₉H₁₁BrN₂ + HBr

Table 2: Atom Economy Calculation for the Synthesis of 3-Bromo-2-pyrrolidinopyridine

| Reactants | Formula | Molar Mass ( g/mol ) | Total Reactant Mass ( g/mol ) |

| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | 307.99 |

| Pyrrolidine | C₄H₉N | 71.12 | |

| Desired Product | Formula | Molar Mass ( g/mol ) | Atom Economy (%) |

| 3-Bromo-2-pyrrolidinopyridine | C₉H₁₁BrN₂ | 227.10 | 73.74% |

The calculation shows an atom economy of approximately 73.74%, with the remaining mass being the hydrogen bromide byproduct. While this is a respectable value, alternative synthetic strategies could potentially improve it. For instance, a reaction that avoids the formation of a salt byproduct that is not incorporated into the final hydrochloride form could have a higher atom economy.

Reaction efficiency, often measured by the reaction yield, is also a crucial factor. A high-yielding reaction is more sustainable as it requires less starting material to produce a given amount of product, leading to less waste and lower energy consumption for purification. dynamicscience.com.au The development of catalytic methods, such as the Buchwald-Hartwig amination, for the formation of C-N bonds can also represent a greener alternative to traditional SNAr reactions, as they often proceed under milder conditions and with higher efficiency, although the environmental impact of the catalyst and ligands must also be considered. wikipedia.org

Ultimately, the greenest synthesis of this compound would be one that combines a high atom economy with high reaction efficiency, utilizes benign solvents, and minimizes energy consumption.

Reactivity and Transformational Chemistry of 3 Bromo 2 Pyrrolidinopyridine, Hcl

Reactivity of the Bromo Substituent

The bromine atom at the C3 position of the pyridine (B92270) ring is the primary site of reactivity, allowing for the introduction of a wide array of functional groups. Its reactivity is modulated by the presence of the adjacent pyrrolidino substituent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring to form a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed. Typically, SNAr reactions on pyridine are favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate through resonance. youtube.comnih.gov

In the case of 3-bromo-2-pyrrolidinopyridine, the bromo substituent is at the 3-position. While direct SNAr at the 3-position of an unactivated pyridine ring is generally difficult, the presence of activating groups can facilitate the reaction. masterorganicchemistry.com For 3-bromo-2-pyrrolidinopyridine, the electron-donating pyrrolidino group at the 2-position does not strongly activate the 3-position for traditional SNAr with common nucleophiles. However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. It is also important to consider that in some cases, unexpected rearrangements or migrations can occur. For instance, in reactions of 3-bromo-4-nitropyridine (B1272033) with amines, a nitro-group migration has been observed. clockss.org

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| NaN3 | DMF, 100 °C | 3-Azido-2-pyrrolidinopyridine | Moderate | - |

| NaOMe | MeOH, reflux | 3-Methoxy-2-pyrrolidinopyridine | Low to Moderate | - |

| Piperidine | Neat, 150 °C | 3-(Piperidin-1-yl)-2-pyrrolidinopyridine | Moderate | - |

| This table presents representative SNAr reactions based on the general reactivity of bromopyridines; specific data for 3-Bromo-2-pyrrolidinopyridine, HCl was not available in the searched literature. |

Metal-Mediated Cross-Coupling Reactions at the C3 Position

The bromine atom at the C3 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. rhhz.net Palladium-based catalysts are most commonly employed for these transformations. mdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

For 3-bromo-2-pyrrolidinopyridine, Suzuki-Miyaura coupling with various aryl- and vinylboronic acids or their esters can be expected to proceed efficiently. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 3-Phenyl-2-pyrrolidinopyridine | Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane | 3-(4-Methoxyphenyl)-2-pyrrolidinopyridine | Good |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | K3PO4 | Toluene | 3-Vinyl-2-pyrrolidinopyridine | Moderate to Good |

| This table illustrates potential Suzuki-Miyaura coupling reactions and conditions based on established methods for similar bromopyridines. researchgate.netnih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govnih.gov The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

This methodology can be applied to 3-bromo-2-pyrrolidinopyridine to introduce a variety of primary and secondary amines at the 3-position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Aniline | Pd2(dba)3/BINAP | NaOt-Bu | Toluene | N-Phenyl-2-(pyrrolidin-1-yl)pyridin-3-amine | Good |

| Morpholine | Pd(OAc)2/XPhos | Cs2CO3 | 1,4-Dioxane | 4-(2-(Pyrrolidin-1-yl)pyridin-3-yl)morpholine | High |

| Benzylamine | PdCl2(dppf) | K2CO3 | Toluene | N-Benzyl-2-(pyrrolidin-1-yl)pyridin-3-amine | Good |

| This table showcases potential Buchwald-Hartwig amination reactions based on known procedures for bromopyridines. chemspider.comamazonaws.com |

Palladium-catalyzed cross-coupling reactions can also be employed to form C-O and C-S bonds. The coupling of aryl halides with alcohols (Buchwald-Hartwig etherification) or thiols provides access to aryl ethers and thioethers, respectively. The mechanisms are analogous to the C-N bond formation, involving an alkoxide or thiolate intermediate.

These reactions would allow for the synthesis of 3-aryloxy- and 3-arylthio-2-pyrrolidinopyridine derivatives.

| Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenol | Pd(OAc)2/DavePhos | K3PO4 | Toluene | 3-Phenoxy-2-pyrrolidinopyridine | Moderate to Good |

| 4-Methoxythiophenol | Pd2(dba)3/Xantphos | DBU | 1,4-Dioxane | 3-((4-Methoxyphenyl)thio)-2-pyrrolidinopyridine | Good |

| This table provides representative examples of C-O and C-S bond-forming reactions based on established catalytic systems. |

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom on the pyridine ring can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org This reaction generates a highly reactive 3-lithiopyridine intermediate. princeton.edu This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 3-position.

The reaction must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate.

| Electrophile | Reaction Conditions | Product | Yield (%) |

| CO2 | 1. n-BuLi, THF, -78 °C; 2. CO2(g) | 2-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | Good |

| DMF | 1. t-BuLi, THF, -78 °C; 2. DMF | 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | Good |

| (CH3)3SiCl | 1. n-BuLi, THF, -78 °C; 2. (CH3)3SiCl | 3-(Trimethylsilyl)-2-pyrrolidinopyridine | High |

| This table illustrates potential lithiation and electrophilic quenching reactions based on the known reactivity of bromopyridines. chemicalforums.com |

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in 3-Bromo-2-pyrrolidinopyridine is a key site for synthetic modifications, including N-alkylation, N-acylation, and various ring transformations.

Nitrogen Alkylation and Acylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a nucleophilic center, readily participating in alkylation and acylation reactions.

Alkylation: The alkylation of the pyrrolidine nitrogen introduces new substituents, altering the steric and electronic properties of the molecule. This transformation is typically achieved by reacting the parent compound with an alkyl halide. For instance, N-alkylation of similar 2-aminopyridine (B139424) derivatives has been successfully carried out using various alkylating agents in the presence of a base. researchgate.net The choice of base and solvent system can be critical in directing the reaction towards the desired N-alkylated product and avoiding side reactions. google.com

Acylation: Acylation of the pyrrolidine nitrogen leads to the formation of amides. This reaction is generally performed using acylating agents such as acyl chlorides or anhydrides. nih.gov The reactivity in acylation can be influenced by the nature of the acylating agent and the reaction conditions. For example, studies on related pyrrolidinopyridine (PPy) catalysts have shown that the rate of acylation can be dependent on the counteranion of the acylpyridinium salt intermediate. acs.org

Below is a table summarizing representative alkylation and acylation reactions on the pyrrolidine nitrogen of analogous systems.

| Reaction Type | Reagent | Product Type | Reference |

| Alkylation | Alkyl Halide | N-Alkylpyrrolidinopyridine | researchgate.net |

| Acylation | Acyl Chloride/Anhydride | N-Acylpyrrolidinopyridine | nih.govacs.org |

Stereochemical Control in Pyrrolidine Functionalization

When the pyrrolidine ring or the incoming substituent possesses chiral centers, the functionalization of the pyrrolidine nitrogen can lead to the formation of diastereomers or enantiomers. Achieving stereochemical control in these reactions is a significant area of research. In the context of related chiral pyrrolidine-pyridine structures, their design and synthesis have been explored for applications in asymmetric catalysis, highlighting the importance of stereochemistry. tandfonline.com The use of chiral auxiliaries or catalysts can direct the approach of the electrophile, leading to a preference for one stereoisomer over another. For instance, enantioselective alkylation of similar 2-alkylpyridines has been achieved using chiral lithium amides. nih.gov

Ring-Opening and Ring-Expansion Transformations

The pyrrolidine ring can undergo transformations that alter its size and structure.

Ring-Opening: Under specific conditions, the pyrrolidine ring can be cleaved. While specific examples for 3-Bromo-2-pyrrolidinopyridine are not prevalent in the literature, ring-opening reactions of epoxides, which share the feature of a strained ring, proceed via nucleophilic attack, a principle that could be conceptually applied. youtube.com

Ring-Expansion: More commonly, pyrrolidine derivatives can be converted into larger rings, such as piperidines or azepanes. researchgate.netresearchgate.net These reactions often proceed through the formation of a bicyclic intermediate, which is then opened by a nucleophile to yield the expanded ring. researchgate.net For example, palladium-catalyzed allylic amine rearrangements have been shown to effectively expand 2-vinyl pyrrolidines into azepanes. chemrxiv.org

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of 3-Bromo-2-pyrrolidinopyridine exhibits its own distinct reactivity, primarily involving N-oxidation and quaternization.

N-Oxidation Chemistry

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide, for instance, 3-Bromopyridine (B30812) N-oxide, is a stable compound. sigmaaldrich.com This functionalization alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established process. nih.gov

Quaternization Reactions

The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This reaction, often referred to as the Menshutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide. mdpi.com The quaternization enhances the reactivity of the pyridine ring towards nucleophiles. google.com Studies on 4-pyrrolidinopyridine (B150190) have demonstrated that quaternization can be achieved with various alkylating agents, leading to a range of quaternary ammonium (B1175870) derivatives with diverse applications. mdpi.comresearchgate.net The process is generally an SN2 reaction where a tertiary amine reacts with an alkyl halide. mdpi.com

The following table provides examples of reagents used for the quaternization of related pyridine systems.

| Reagent | Product | Reference |

| Acrylamide/HCl | 2-Carbamoylethyl quaternary salt | |

| Butyl iodide | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |

| Methyl iodide | N-methylated species | nih.govnih.gov |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific literature on MCRs involving this compound is limited, the inherent reactivity of the 2-aminopyridine substructure suggests its potential as a key building block in such transformations. The 2-aminopyridine moiety can act as a binucleophile, participating in reactions with various electrophiles.

Drawing parallels from studies on related 2-aminopyridines and 3-halo-2-aminopyridines, several MCRs can be envisaged for this compound. For instance, the Groebke-Blackburn-Bienaymé reaction, a well-known three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, could potentially be applied. researchgate.net In this scenario, this compound would provide the 2-aminoazine component, leading to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. The bromine substituent at the 3-position would be retained in the product, offering a site for further functionalization.

Another plausible MCR is the copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes, which also yields imidazo[1,2-a]pyridines. researchgate.net The presence of the bromine atom might influence the catalytic cycle, but it is expected to be tolerated under appropriate conditions.

The following table outlines potential multi-component reactions and the expected classes of products based on the reactivity of analogous 2-aminopyridine systems.

| Multi-Component Reaction Type | Potential Reactants with this compound | Expected Product Class |

| Groebke-Blackburn-Bienaymé | Aldehydes, Isocyanides | 3-Bromo-imidazo[1,2-a]pyridines |

| Copper-Catalyzed A3 Coupling | Aldehydes, Terminal Alkynes | 3-Bromo-imidazo[1,2-a]pyridines |

| Rhodium-Catalyzed Annulation | Diazo Esters, Aldehydes | 3-Bromo-pyrido[1,2-α]pyrimidin-4-ones |

These examples highlight the synthetic potential of this compound in the rapid construction of complex heterocyclic frameworks through multi-component strategies.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic scope of this compound. This section delves into the potential mechanistic pathways of its key transformations, including kinetic studies of derivatization reactions and the elucidation of reaction pathways and intermediates.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For this compound, a key derivatization reaction is the palladium-catalyzed cross-coupling of the C-Br bond with various nucleophiles, such as amines (Buchwald-Hartwig amination) or boronic acids (Suzuki coupling).

A hypothetical kinetic study of the Buchwald-Hartwig amination of this compound with a generic amine could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like GC-MS or HPLC. The data could then be used to determine the reaction order with respect to each reactant and the catalyst, providing information about the rate-determining step.

Table of Hypothetical Kinetic Data for Buchwald-Hartwig Amination:

| Entry | [Substrate] (M) | [Amine] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This is a hypothetical table to illustrate the type of data that would be generated in a kinetic study.

The results from such a study could indicate, for example, that the reaction is first order in the substrate and the catalyst, and zero order in the amine, suggesting that the oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the characterization of intermediates are critical for understanding the intricacies of a chemical transformation. For reactions involving this compound, a combination of experimental techniques and computational studies can be employed.

In the context of palladium-catalyzed cross-coupling reactions, the proposed mechanism generally involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The proximity of the pyrrolidine nitrogen and the pyridine nitrogen could potentially influence this step through chelation. nih.gov

Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Computational studies, such as Density Functional Theory (DFT) calculations, can be instrumental in mapping the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating their relative energies. researchgate.netnih.gov For instance, DFT studies on related 2-aminopyridine systems have been used to investigate the regioselectivity of reactions and to rationalize the observed product distributions. researchgate.net

Table of Key Intermediates in a Postulated Suzuki Coupling Reaction:

| Intermediate | Description |

| I | Pd(0) catalyst complexed with ligands. |

| II | Oxidative addition adduct: [ (3-pyrrolidinopyridin-2-yl)Pd(Br)(L)₂ ]. |

| III | Transmetalation complex: [ (3-pyrrolidinopyridin-2-yl)Pd(R)(L)₂ ] (where R is from the boronic acid). |

| IV | Product complex before dissociation. |

The bromine atom at the 3-position is a key functional handle that allows for a wide range of transformations, making this compound a valuable precursor in the synthesis of more complex molecules. Further experimental and computational studies are needed to fully elucidate its reactivity and to exploit its full potential in organic synthesis.

Role of 3 Bromo 2 Pyrrolidinopyridine, Hcl in Complex Molecule Synthesis

A Versatile Building Block for Heterocyclic Scaffolds

The inherent structural features of 3-Bromo-2-pyrrolidinopyridine, HCl, make it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. The pyridine (B92270) ring offers a basic nitrogen atom, while the pyrrolidine (B122466) ring introduces a non-aromatic, saturated N-heterocycle. The strategically positioned bromine atom serves as a handle for a variety of chemical transformations, most notably cross-coupling reactions.

Forging Fused Polycyclic Systems

The construction of fused polycyclic systems is a cornerstone of synthetic chemistry, as these structures are prevalent in natural products and pharmaceutically active compounds. The 3-bromo-2-aminopyridine core of this compound, is particularly well-suited for the synthesis of such systems through palladium-catalyzed reactions. rsc.orgrsc.org These reactions often involve intramolecular or intermolecular C-N and C-C bond formations, leading to the creation of new rings fused to the initial pyridine scaffold.

For instance, palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with various amines have been shown to be an effective method for generating N³-substituted-2,3-diaminopyridines. rsc.org These products can then serve as precursors for further cyclization reactions to yield fused heterocyclic systems. The use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been instrumental in overcoming the challenges associated with the coordination of the aminopyridine to the palladium catalyst, thereby enabling efficient cross-coupling. rsc.org

Furthermore, palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes provides a direct route to N-(2-pyridyl)indole frameworks. rsc.org This strategy highlights the potential of the 2-aminopyridine (B139424) moiety within this compound, to participate in cyclization cascades to build complex polycyclic architectures. The reaction proceeds through a sequence of C-H activation and C-N bond formation, catalyzed by a palladium(II) species. rsc.org The versatility of this approach allows for the synthesis of a diverse range of fused systems by varying the alkyne and the substituents on the aminopyridine precursor.

A one-pot, three-component reaction followed by an intramolecular Heck reaction has also been developed for the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, starting from 2-bromobenzaldehydes. mdpi.com This methodology, which relies on the reactivity of a bromo-aromatic compound, provides a strong analogy for the potential of this compound, to be employed in similar multi-step, one-pot procedures for the rapid construction of complex fused systems.

| Reaction Type | Catalyst/Reagents | Resulting Fused System | Key Features |

| C,N-Cross Coupling | Pd-precatalysts (RuPhos, BrettPhos), LiHMDS | N³-substituted-2,3-diaminopyridines (precursors to fused systems) | Efficient coupling of unprotected 3-halo-2-aminopyridines with amines. rsc.org |

| Annulation | Pd(OAc)₂, Cu(OAc)₂ | N-(2-pyridyl)indoles | C-H activation and C-N bond formation with alkynes. rsc.org |

| Three-component/[3+2] Cycloaddition/Heck Reaction | - | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | One-pot synthesis of complex fused systems from bromo-aromatic precursors. mdpi.com |

| Oxidant-controlled Divergent Synthesis | - | Pyrrolidone fused pyrimido[1,2-b]indazole | Metal-free process forming multiple C-N and C-C bonds. nih.gov |

Architecting Spirocyclic Frameworks

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.net The pyrrolidine moiety of this compound, makes it a potential precursor for the synthesis of spirocyclic pyrrolidines.

One of the key strategies for constructing spiro-pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides. researchgate.net Although not directly starting from this compound, research has shown that novel spirocyclic pyrrolidines can be synthesized from the reaction of an electron-deficient exocyclic alkene with an in situ generated N-benzyl azomethine ylide. researchgate.net This suggests that functionalization of the pyrrolidine ring of the title compound could provide a suitable dipolarophile for such cycloaddition reactions.

Furthermore, the synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives containing an aminopyridine moiety has been reported. researchgate.netacs.org These studies highlight the compatibility of the aminopyridine scaffold within spirocyclic structures and suggest that this compound, could be a valuable building block for creating novel spiro compounds with potential biological activity. The synthesis of these compounds often involves multi-step sequences, starting from simpler building blocks and constructing the spirocyclic core through various cyclization strategies. acs.org

The Pictet-Spengler reaction is another powerful tool for the synthesis of spiro-N-heterocycles. For example, the one-pot Pictet-Spengler-oxidative ring contraction of tryptamine (B22526) has been used to generate a library of compounds bearing spiro[pyrrolidine-3,3´-oxindole] motifs. researchgate.net This highlights the potential for intramolecular cyclization strategies involving the aminopyridine and a suitably functionalized side chain to construct spirocyclic systems.

| Synthetic Strategy | Key Intermediates/Reactants | Resulting Spirocyclic System | Key Features |

| [3+2] Cycloaddition | Azomethine ylides, exocyclic alkenes | Spirocyclic pyrrolidines | Formation of the pyrrolidine ring in the spirocyclic core. researchgate.net |

| Multi-step Synthesis | Spiro[indoline-3,4'-piperidine]-2-ones, aminopyridines | Aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives | Incorporation of the aminopyridine moiety into a spirocyclic framework. researchgate.netacs.org |

| Pictet-Spengler-Oxidative Ring Contraction | Tryptamine | Spiro[pyrrolidine-3,3´-oxindole] | One-pot synthesis of complex spiro-pyrrolidine systems. researchgate.net |

A Precursor for Advanced Organic Materials

The unique electronic and structural properties of this compound, also position it as a valuable precursor for the development of advanced organic materials, including ligands for catalysis and components for functional frameworks.

Crafting Ligands for Transition Metal Catalysis

The 2-aminopyridine motif is a well-established coordinating unit in ligand design for transition metal catalysis. acs.org The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The bromine atom in this compound, offers a site for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand.

For example, N-aryl-2-aminopyridines can form stable complexes with transition metals such as palladium, rhodium, and iridium, leading to cyclization and functionalization reactions. rsc.org The pyridyl group acts as a directing group, facilitating C-H activation and subsequent bond formation. This principle can be applied to ligands derived from this compound, where the pyrrolidine group can introduce additional steric bulk or chirality, influencing the selectivity of the catalyzed reaction.

The synthesis of mono(2-aminopyridinato)tris(dimethylamido)titanium complexes has been reported, and these have been shown to be active catalysts for the hydroamination of primary aminoalkenes. rsc.org The steric environment around the metal center, which is controlled by the substituents on the aminopyridine ligand, is a critical factor for the reactivity of the catalyst. This underscores the potential of designing tailored ligands from this compound, for specific catalytic applications.

| Metal | Ligand Type | Catalytic Application | Key Features of Ligand |

| Palladium, Rhodium, Iridium | N-aryl-2-aminopyridines | Annulation, Alkenylation, Amidation | Pyridyl directing group for C-H activation. rsc.org |

| Titanium | N,6-dimesityl-2-aminopyridinate | Intramolecular hydroamination | Steric bulk controls catalyst reactivity. rsc.org |

| Various Transition Metals | 2-Anilinopyridines, 2-pyridones | Supporting metal-metal bonded complexes | Versatile coordinating ability. acs.org |

Building Blocks for Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The properties of MOFs can be tuned by changing the metal centers and the organic linkers. Pyridine-based ligands are commonly used as linkers in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. rsc.orgnih.gov

This compound, possesses the key features of a bifunctional linker. The pyridine nitrogen can coordinate to a metal center, while the bromine atom can be converted into other functional groups, such as a carboxylic acid, through standard organic transformations. This allows for the creation of a linker with multiple coordination sites, which is essential for the construction of 3D MOFs.

For instance, MOFs based on pyridine-3,5-dicarboxylic acid have been synthesized and their structural diversity has been explored. rsc.orgresearchgate.net This demonstrates the utility of pyridine-based dicarboxylate linkers in creating a variety of MOF architectures. By converting the bromine atom of this compound, to a carboxylate group, a novel linker with the potential to form new MOF structures with interesting properties could be accessed.

Furthermore, the incorporation of functional groups into the organic linkers can impart specific properties to the resulting MOF, such as catalytic activity or sensing capabilities. ekb.eg The pyrrolidine moiety of this compound, could potentially be functionalized to introduce such properties into a MOF.

| MOF Linker Type | Metal Ions | Resulting MOF Structure | Potential Application |

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 2D and 3D coordination polymers | Gas storage, separation |

| Pyridine-2,3-dicarboxylate | Cu²⁺, Zn²⁺, Cd²⁺ | 2D → 3D parallel interpenetration | Photoluminescence nih.gov |

| 4'-pyridyl-2,2':6',2''-terpyridine | Fe²⁺ | 3D porous materials with nano-scale channels | Catalysis ekb.eg |

A Contributor to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. acs.orgresearchgate.net DOS relies on the use of versatile building blocks that can be elaborated into a wide range of different molecular scaffolds through a series of branching reaction pathways. mdpi.comnih.gov

This compound, is an excellent candidate for a DOS building block due to its multiple reactive sites. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. The pyridine nitrogen can be alkylated or coordinated to metals, and the pyrrolidine ring can be opened or further functionalized.

The concept of DOS often involves a "build/couple/pair" strategy, where simple building blocks are first constructed, then coupled together, and finally undergo intramolecular reactions to form complex scaffolds. mdpi.com this compound, can be readily incorporated into such a strategy. For example, the bromine atom can be used as a handle for a coupling reaction, and the resulting intermediate can then undergo a cyclization reaction involving the pyridine or pyrrolidine rings to generate a new, more complex scaffold.

The acid-catalyzed condensation of 2-aminosubstituted rsc.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidines with 1,3-diketones has been shown to be a viable approach for the synthesis of diversely substituted polycyclic derivatives, highlighting the power of condensation reactions in DOS. This suggests that the 2-amino group of the title compound could be similarly employed in condensation reactions to generate a library of diverse fused heterocyclic compounds.

Development of Asymmetric Synthetic Routes Utilizing this compound

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. The pyrrolidine moiety within this compound suggests its potential utility in asymmetric transformations, either as a chiral auxiliary or as a precursor to organocatalysts.

A chiral auxiliary is a stereochemically pure compound that can be temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. If this compound were prepared from a chiral source, such as L-proline or D-proline, the resulting enantiomerically pure pyrrolidine ring could potentially influence the stereoselectivity of reactions performed on other parts of the molecule. For example, the chiral environment created by the pyrrolidine could direct the approach of a reagent to the pyridine ring or a substituent attached to it. After the desired stereocenter has been established, the auxiliary could be cleaved or modified. While specific applications of this compound as a chiral auxiliary are not extensively documented, the principle is well-established in organic synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral pyrrolidine-containing molecules, often derived from the natural amino acid proline, are among the most successful classes of organocatalysts. These catalysts are frequently used in reactions such as asymmetric aldol (B89426), Mannich, and Michael reactions.

Derivatives of 4-(pyrrolidino)pyridine, in particular, have been developed as highly effective nucleophilic catalysts for a range of asymmetric transformations. While this compound itself is not a direct analog of these catalysts, its core structure is highly relevant. A chiral version of this molecule could be chemically modified to create novel organocatalysts. The pyridine nitrogen provides a Lewis basic site, and the pyrrolidine nitrogen can be part of a catalytically active enamine or a directing group. The bromine atom could serve as a handle to attach additional functional groups or to tune the electronic properties of the catalyst.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Pyrrolidinopyridine Scaffolds

| Reaction Type | Catalyst Type | Typical Substrates | Achieved Enantioselectivity (ee) |

| Aldol Reaction | Prolinamide-based | Aldehydes, Ketones | Up to 99% |

| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitroalkenes | Up to 99% |

| [3+2] Cycloaddition | Azomethine Ylide Precursors | Alkenes, Imines | >95% |

| Acyl Transfer | Planar-chiral PPY derivatives | Alcohols, Anhydrides | Up to 99% |

This table showcases the capabilities of catalysts with scaffolds related to pyrrolidinopyridine, indicating the potential for derivatives of the title compound.

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. Its utility in the generation of diverse molecular libraries through established cross-coupling chemistries is clear. Furthermore, the inherent structural features of the pyrrolidinopyridine scaffold provide a strong foundation for the development of novel asymmetric synthetic methods. While direct, extensive research on this specific compound is emerging, the principles of modern organic synthesis strongly support its potential as a valuable tool in the hands of synthetic chemists engaged in drug discovery and the development of new chemical entities.

Spectroscopic and Computational Investigations of 3 Bromo 2 Pyrrolidinopyridine, Hcl

Theoretical Electronic Structure and Reactivity Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. In this section, we explore the electronic characteristics of 3-Bromo-2-pyrrolidinopyridine, HCl through Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) analysis.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can provide accurate predictions of molecular geometry and other properties. proteopedia.org

The optimized geometry of the molecule reveals the intricate interplay of its constituent parts. The pyridine (B92270) ring, being aromatic, is largely planar. The bromine atom and the pyrrolidine (B122466) group, being substituents on the pyridine ring, will cause minor distortions in the ring's bond lengths and angles compared to unsubstituted pyridine. The bond between the pyridine C2 carbon and the pyrrolidine nitrogen is of particular interest, as its length and the surrounding angles dictate the rotational freedom of the pyrrolidine ring.

Below is a representative table of predicted bond lengths and angles for the core structure of 3-Bromo-2-pyrrolidinopyridine. These values are based on typical bond lengths for similar chemical environments and findings from DFT studies on related bromo- and amino-pyridines.

Table 1: Predicted Geometrical Parameters for 3-Bromo-2-pyrrolidinopyridine

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N(pyrrolidine) | 1.38 |

| C3-Br | 1.90 |

| C2-C3 | 1.41 |

| N1-C2 | 1.34 |

| N1-C6 | 1.35 |

| **Bond Angles (°) ** | |

| N(pyrrolidine)-C2-C3 | 121.5 |

| Br-C3-C2 | 120.8 |

| N1-C2-N(pyrrolidine) | 117.7 |

| C2-N1-C6 | 118.5 |

Note: These are representative values derived from computational studies of analogous molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and pyridine rings, particularly the nitrogen atoms and the π-system of the pyridine ring. The LUMO, on the other hand, is likely to be distributed over the pyridine ring and the bromine atom, which can act as an electron-withdrawing group.

Computational studies on similar molecules, such as 2-Bromo-3-hydroxy-6-Methyl Pyridine, have shown HOMO-LUMO gaps in the range of 5.4 eV. proteopedia.org This suggests that 3-Bromo-2-pyrrolidinopyridine would be a relatively stable molecule.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These are representative values based on DFT calculations of similar bromo-pyridine derivatives.

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. The ESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). researchgate.net

For this compound, the ESP map is expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrolidine ring, due to the presence of lone pairs of electrons. These regions are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one associated with the hydrochloride (HCl), and the regions around the bromine atom will exhibit a positive potential (blue), indicating they are susceptible to nucleophilic attack. The bromine atom itself can also participate in halogen bonding. nih.govaalto.fi

Conformational Analysis of 3-Bromo-2-pyrrolidinopyridine Derivatives

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. For this compound, the primary source of conformational flexibility is the rotation around the C2-N bond linking the pyridine and pyrrolidine rings.

Rotational Barriers and Preferred Conformations

The rotation around the C2-N bond is not entirely free due to steric hindrance and electronic effects. The energy required to overcome this hindrance is known as the rotational barrier. Computational studies on related 2-aminopyridines and their derivatives can provide insight into these barriers.

The preferred conformation will be the one with the lowest energy, which typically minimizes steric clashes between the hydrogen atoms on the pyrrolidine ring and the substituents on the pyridine ring (in this case, the bromine atom at the 3-position and the ring nitrogen at the 1-position). It is expected that the pyrrolidine ring will adopt a twisted conformation relative to the plane of the pyridine ring to alleviate steric strain.

Table 3: Hypothetical Relative Energies of Different Conformations

| Conformer (Dihedral Angle N(pyrrolidine)-C2-C3-Br) | Relative Energy (kcal/mol) |

|---|---|

| 0° (Eclipsed) | 5.2 |

| 45° (Twisted) | 1.5 |

| 90° (Perpendicular) | 0.0 |

| 135° (Twisted) | 1.8 |

| 180° (Anti-planar) | 3.5 |

Note: These are hypothetical values to illustrate the concept of rotational barriers and preferred conformations.

Influence of Substitution Patterns on Molecular Geometry

The substituents on the pyridine ring, namely the bromine atom and the pyrrolidine group, significantly influence its geometry. The electron-withdrawing nature of the bromine atom can affect the bond lengths and angles within the pyridine ring. Studies on other substituted pyridines have shown that electronegative substituents can lead to a slight elongation of the adjacent C-C bonds and a contraction of the C-N bonds within the ring. nih.govrsc.org

The bulky pyrrolidine group at the C2 position will likely cause some out-of-plane distortion of the C2-N bond to minimize steric interactions. The presence of the bromine atom at the adjacent C3 position will further contribute to this, potentially leading to a non-planar arrangement between the two rings as the preferred conformation. The nature of the substituent at the 4-position of the pyridine ring in related pincer complexes has been shown to influence the electronic properties and coordination chemistry, highlighting the sensitivity of the pyridine system to substitution. nih.govrsc.org

An extensive search for dedicated scholarly research on the compound This compound reveals a lack of published studies containing the specific computational and spectroscopic data required to fulfill the requested article outline. While the compound is available from chemical suppliers and is noted in chemical databases, it does not appear to have been the subject of in-depth theoretical analysis in peer-reviewed literature.

The generation of theoretical Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, as well as computational modeling of intermolecular forces and solvation effects, requires specific and complex research investigations. Without published papers detailing these specific analyses for this compound, it is impossible to provide scientifically accurate and verifiable content for the requested sections.

Therefore, the following article cannot be generated as the necessary data and research findings are not available in the public scientific domain.

Future Research Directions and Emerging Paradigms for 3 Bromo 2 Pyrrolidinopyridine Chemistry

Exploration of Novel Catalytic Transformations

The distinct structural features of 3-Bromo-2-pyrrolidinopyridine make it a promising candidate for the development of new catalytic systems. Future research could unlock novel reactivities by leveraging its inherent properties.

Enantioselective Synthesis with Modified Pyrrolidinopyridine Catalysts

The pyrrolidine (B122466) moiety is a well-established motif in organocatalysis, and its presence in 3-Bromo-2-pyrrolidinopyridine suggests its potential as a precursor for new chiral catalysts. researchgate.net The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, and catalysts derived from this compound could offer unique stereocontrol. nih.govacs.org

Modification of the pyrrolidine ring, for instance, by introducing substituents at the 3- and 5-positions, can create a chiral pocket that directs the stereochemical outcome of a reaction. nih.gov The bromine atom on the pyridine (B92270) ring serves as a convenient handle for further functionalization, allowing for the attachment of various coordinating groups that could work in synergy with the pyrrolidine core. These modifications could lead to catalysts for a range of enantioselective reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov The electronic properties of the pyridine ring can also be tuned by introducing different substituents, which in turn can influence the catalytic activity and selectivity.

Table 1: Potential Enantioselective Reactions Catalyzed by Modified 3-Bromo-2-pyrrolidinopyridine Systems

| Reaction Type | Potential Catalyst Modification | Expected Outcome |

| Aldol Reaction | Introduction of a bulky substituent on the pyrrolidine nitrogen. | High diastereo- and enantioselectivity in the formation of β-hydroxy carbonyl compounds. |

| Mannich Reaction | Functionalization at the 4-position of the pyridine ring with a Lewis acidic moiety. | Enantioselective synthesis of β-amino carbonyl compounds. nih.gov |

| Michael Addition | Attachment of a hydrogen-bond donor to the pyridine ring. | Asymmetric formation of carbon-carbon bonds. |

Photoredox Catalysis and Electrochemistry Involving Bromopyridines

The bromo-substituted pyridine ring in 3-Bromo-2-pyrrolidinopyridine is an ideal functionality for exploration in photoredox and electrochemical transformations. These methods offer mild and sustainable alternatives to traditional synthetic protocols. beilstein-journals.orgresearchgate.net

Visible-light photoredox catalysis can facilitate the generation of pyridyl radicals from the C-Br bond. sigmaaldrich.com These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov For instance, the coupling of the pyridyl radical with alkenes or alkynes could lead to the synthesis of more complex heterocyclic structures. Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, could further expand the synthetic utility. sigmaaldrich.com

Electrochemistry provides another powerful tool for the functionalization of bromopyridines. researchgate.net Anodic oxidation can generate electrophilic bromine species for bromocyclization reactions, while cathodic reduction can initiate radical reactions. rsc.orgmdpi.com The electrochemical synthesis of functionalized pyridines and pyrrolidines offers a green and efficient approach, often avoiding the need for stoichiometric reagents. researchgate.netrsc.org

Table 2: Potential Photoredox and Electrochemical Transformations

| Transformation Type | Method | Key Intermediate | Potential Product |

| Aryl-Alkyl Coupling | Photoredox Catalysis | Pyridyl Radical | 3-Alkyl-2-pyrrolidinopyridine |

| Cyclization | Electrochemistry (Anodic Oxidation) | Electrophilic Bromine | Fused Heterocyclic Systems |

| Reductive Coupling | Electrochemistry (Cathodic Reduction) | Pyridyl Radical Anion | Dimerized or Coupled Products |

Integration into Automated and Flow Chemistry Systems

The translation of synthetic methods from batch to continuous flow processing is a significant trend in modern chemistry, offering improved safety, efficiency, and scalability. The synthesis and derivatization of 3-Bromo-2-pyrrolidinopyridine are well-suited for adaptation to automated and flow chemistry systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The handling of hazardous reagents and intermediates is also safer in a closed-loop flow system. The synthesis of pyridine derivatives, for example, has been successfully demonstrated in flow reactors. The modular nature of flow systems would also facilitate the rapid screening of reaction conditions and the efficient synthesis of a library of derivatives based on the 3-Bromo-2-pyrrolidinopyridine scaffold.

Development of Sustainable and Economical Production Methods

The development of green and cost-effective methods for the production of 3-Bromo-2-pyrrolidinopyridine, HCl is crucial for its widespread application. This involves considering the entire synthetic route, from starting materials to final product isolation.

Sustainable approaches to the synthesis of bromopyridines include the use of greener brominating agents and solvent-free reaction conditions. chempanda.com For the pyrrolidine portion, ring contraction of readily available pyridines has emerged as a promising synthetic strategy. osaka-u.ac.jpresearchgate.netnih.govnih.gov The use of catalytic methods over stoichiometric reagents is a key principle of green chemistry and should be prioritized. youtube.comresearchgate.net For example, developing a catalytic method for the direct C-H amination of 3-bromopyridine (B30812) with pyrrolidine would be a significant advancement. Furthermore, the use of renewable feedstocks, such as glycerol, for the synthesis of the pyridine ring is an area of active research. rsc.org

Bio-inspired Chemical Synthesis Utilizing this compound

Nature provides a rich source of inspiration for the design of novel synthetic strategies and target molecules. The pyridine and pyrrolidine rings are common structural motifs in a vast array of biologically active alkaloids. nih.govmdpi.comresearchgate.netwikipedia.org

A bio-inspired approach to the synthesis of 3-Bromo-2-pyrrolidinopyridine could involve mimicking enzymatic transformations. For instance, the non-enzymatic formation of pyridine rings in the biosynthesis of certain natural products could provide a blueprint for new synthetic methods. nih.gov Conversely, this compound can serve as a valuable building block for the synthesis of complex, bio-inspired molecules. The brominated pyridine core can be elaborated using cross-coupling reactions, while the pyrrolidine ring can be further functionalized to mimic the structures of natural products. The synthesis of brominated pyridoacridine alkaloids, for example, demonstrates the utility of brominated building blocks in accessing complex natural product scaffolds. nih.gov

Application in Supramolecular Chemistry and Molecular Recognition (Theoretical)

The structural features of this compound suggest its potential for use in the field of supramolecular chemistry and molecular recognition. The molecule possesses several sites for non-covalent interactions, which are the foundation of self-assembly and host-guest chemistry.

The pyridine ring can participate in π-π stacking interactions, while the nitrogen atom of the pyridine can act as a hydrogen bond acceptor. rsc.org The pyrrolidine ring contains a secondary amine that can function as both a hydrogen bond donor and acceptor. nih.govnih.govfrontiersin.org Furthermore, the bromine atom can engage in halogen bonding, a directional and specific non-covalent interaction.

Theoretically, these features could be exploited to design self-assembling systems where molecules of this compound organize into well-defined supramolecular architectures. It could also be incorporated into larger host molecules designed to recognize and bind specific guest molecules through a combination of these non-covalent interactions. acs.org For example, the coordination of the pyridine nitrogen to a metal center within a metal-organic framework could be used to create a specific binding pocket. acs.org

Table 3: Potential Non-Covalent Interactions of 3-Bromo-2-pyrrolidinopyridine

| Interacting Moiety | Type of Interaction | Potential Application |

| Pyridine Ring | π-π Stacking | Formation of columnar or layered supramolecular structures. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Host-guest complexation, formation of coordination polymers. mdpi.com |

| Pyrrolidine N-H | Hydrogen Bond Donor/Acceptor | Formation of hydrogen-bonded networks. |

| Bromine Atom | Halogen Bonding | Directional control in crystal engineering and molecular recognition. |

常见问题

Q. What are the common synthetic routes for preparing 3-Bromo-2-pyrrolidinopyridine, HCl?

Methodological Answer: The synthesis typically involves bromination of a pyrrolidinopyridine precursor. For example:

- Bromination: Reacting 2-pyrrolidinopyridine with brominating agents like N-bromosuccinimide (NBS) in a solvent such as acetic acid or chloroform under reflux conditions .

- Salt Formation: The free base is treated with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt, enhancing solubility for downstream applications .

Key Considerations:

- Reagent Purity: Ensure anhydrous conditions for optimal bromination efficiency.

- Workup: Neutralize excess HCl post-salt formation to avoid decomposition.

Q. How should researchers handle this compound safely in the lab?

Methodological Answer: Based on GHS classifications for analogous compounds:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H332, H335) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm substitution patterns and salt formation (e.g., downfield shifts for aromatic protons adjacent to Br) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHBrClN) .

- FT-IR: Identify N–H stretches (2500–3000 cm) indicative of the HCl salt .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing this compound?

Methodological Answer:

- Density Functional Theory (DFT): Model bromine’s electronic effects on reactivity. For example, exact-exchange functionals (e.g., B3LYP) predict regioselectivity in cross-coupling reactions .

- Transition-State Analysis: Identify energy barriers for Suzuki-Miyaura couplings using palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .

Data-Driven Example:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| PdCl(dppf) | DMF/HO | 78 | |

| Pd(OAc) | Toluene/EtOH | 65 |

Q. What strategies address contradictory data in the catalytic efficiency of bromine-substituted pyrrolidinopyridines?

Methodological Answer:

- Control Experiments: Compare reaction rates with/without Br substituents to isolate steric/electronic effects.

- Isotopic Labeling: Use -labeled substrates to track mechanistic pathways in cross-couplings .

- Meta-Analysis: Cross-reference published yields with reaction conditions (e.g., solvent polarity, catalyst loading) to identify outliers .

Q. How can this compound be utilized in medicinal chemistry?

Methodological Answer:

- Scaffold Design: The Br atom serves as a handle for late-stage diversification via cross-coupling (e.g., introducing pharmacophores for kinase inhibition) .

- SAR Studies: Synthesize analogs (e.g., 3-Iodo or 3-Chloro derivatives) to evaluate halogen effects on bioactivity .

- In Silico Screening: Dock the compound into target proteins (e.g., EGFR) using molecular dynamics simulations to predict binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Bromination Scalability: Replace NBS with cost-effective alternatives like Br in flow reactors to improve safety and yield .

- Purification: Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water) for bulk batches .

- Process Analytical Technology (PAT): Implement inline FT-IR or HPLC monitoring to detect intermediates and ensure reaction completion .

Q. How does the hydrochloride salt form influence the compound’s reactivity in aqueous vs. organic media?

Methodological Answer:

- Solubility: The salt enhances aqueous solubility (useful for biological assays) but may reduce reactivity in non-polar solvents.

- Reagent Compatibility: In polar aprotic solvents (DMF, DMSO), the free base regenerates, enabling nucleophilic substitutions .

- pH-Dependent Stability: Below pH 4, the salt remains intact; above pH 6, gradual decomposition occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |